2-[4-(difluoromethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
2-[4-(difluoromethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a tetrahydroisoindole structure. The unique structural features of this compound make it a subject of interest for scientific research and industrial applications.
Preparation Methods
One common synthetic route involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde, followed by oxidation and N-acylation reactions . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-[4-(difluoromethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The difluoromethoxy group can undergo substitution reactions with suitable nucleophiles or electrophiles.
Cross-coupling: The compound can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds
Common reagents and conditions used in these reactions include metal catalysts, radical initiators, and specific solvents. The major products formed from these reactions depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-[4-(difluoromethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use .
Comparison with Similar Compounds
2-[4-(difluoromethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
2-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but differs in its isocyanate functional group.
2-(Difluoromethoxy)phenyl isothiocyanate: Similar to the isocyanate derivative, this compound contains an isothiocyanate group.
Roflumilast: A compound synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde, used in the treatment of inflammatory conditions.
The uniqueness of this compound lies in its specific structural features and the presence of the tetrahydroisoindole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c17-16(18)22-11-5-3-10(4-6-11)19-14(20)12-8-1-2-9(7-8)13(12)15(19)21/h1-6,8-9,12-13,16H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEVJBJYYTTWPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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